Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18090086
InChI: InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-3-2-4-10(14-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H
SMILES:
Molecular Formula: C10H18ClNO3
Molecular Weight: 235.71 g/mol

Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride

CAS No.:

Cat. No.: VC18090086

Molecular Formula: C10H18ClNO3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride -

Specification

Molecular Formula C10H18ClNO3
Molecular Weight 235.71 g/mol
IUPAC Name methyl 2-(5-oxa-2-azaspiro[3.5]nonan-6-yl)acetate;hydrochloride
Standard InChI InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-3-2-4-10(14-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H
Standard InChI Key PIXILKSZZMNLPO-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1CCCC2(O1)CNC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride belongs to the class of spirocyclic compounds, characterized by two rings sharing a single atom. Its molecular formula is C11H18ClNO3\text{C}_{11}\text{H}_{18}\text{ClNO}_3, with a molecular weight of 259.72 g/mol . The spiro core consists of a 5-oxa-2-azaspiro[3.5]nonane system, where oxygen and nitrogen atoms occupy distinct positions within the fused rings (Figure 1). The acetate moiety and hydrochloride salt enhance solubility and stability, critical for pharmacological applications .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H18ClNO3\text{C}_{11}\text{H}_{18}\text{ClNO}_3
Molecular Weight259.72 g/mol
Purity≥95%
Physical FormLiquid
Storage Temperature4°C
Hazard StatementsH302, H312, H315, H318

The InChI key DUFSQEXDTHQXPC-UHFFFAOYSA-N confirms its stereochemical uniqueness . X-ray crystallography of analogous spiro compounds reveals chair-like conformations in the nonane ring, suggesting similar structural stability .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride involves multi-step protocols, often leveraging intermediates from related spirocycles. A representative pathway includes:

  • Spirocyclization: Reacting a bicyclic amine precursor with chloroacetyl chloride under basic conditions to form the spiro core .

  • Esterification: Introducing the methyl acetate group via nucleophilic acyl substitution .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Reaction Conditions for Spirocyclization

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents racemization
SolventTetrahydrofuran (THF)Enhances solubility
BaseTriethylamine85% yield

Patent data highlights the use of inert atmospheres (e.g., nitrogen) to prevent oxidation during cyclization . Catalytic hydrogenation is employed for deprotection steps, ensuring high enantiomeric purity (>98% ee) .

Future Directions

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the spiro core and ester group to optimize receptor affinity.

  • In Vivo Toxicology: Assessing long-term safety profiles in preclinical models.

  • Formulation Development: Exploring prodrug strategies to enhance bioavailability.

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